molecular formula C21H29N3O3S2 B2730244 4-oxo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034583-67-8

4-oxo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2730244
CAS RN: 2034583-67-8
M. Wt: 435.6
InChI Key: IVMJUFQXILFQCY-UHFFFAOYSA-N
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Description

4-oxo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C21H29N3O3S2 and its molecular weight is 435.6. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Synthetic Applications

Synthetic Pathways and Antibacterial Activity : This compound is a part of a broader category of sulfonamides known for their robust antibacterial activities. Research indicates that the structural elements of tetrahydrothiophene and piperidinyl contribute significantly to the compound's efficacy against both Gram-positive and Gram-negative bacteria. The inclusion of a sulfonamide group is a common strategy to enhance antibacterial properties, with variations in the R and R' moieties allowing for a wide range of biological activities (Ghomashi et al., 2022).

Antifungal and Antileukemic Activities : Compounds incorporating the sulfonamido moieties have shown remarkable antifungal activities, suggesting potential applications in developing antifungal agents. Moreover, the structure-activity relationship studies reveal their potential in antileukemic activities, highlighting the therapeutic applications in cancer research. These findings demonstrate the versatility of sulfonamide hybrids in addressing various microbial and oncological challenges (El-Gaby et al., 2002; Guillon et al., 2018).

Chemical Synthesis and Drug Design : The chemical synthesis of sulfonamide hybrids, including the specific compound , involves complex synthetic pathways that have been optimized for increased yield and efficacy. These synthetic methodologies contribute to the broader field of drug design, especially in the context of heterocyclic compounds that play a crucial role in medicinal chemistry. Studies on the synthesis, crystal structure, and pharmacological evaluation of similar compounds have provided valuable insights into their potential therapeutic applications, particularly in treating asthma and bacterial infections (Paris et al., 1995).

properties

IUPAC Name

11-oxo-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S2/c25-20-2-1-16-11-19(12-17-5-9-24(20)21(16)17)29(26,27)22-13-15-3-7-23(8-4-15)18-6-10-28-14-18/h11-12,15,18,22H,1-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMJUFQXILFQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C5CCSC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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